molecular formula C15H15N3O5 B6989893 2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No.: B6989893
M. Wt: 317.30 g/mol
InChI Key: CHDOPVHTHOOZEQ-NUHJPDEHSA-N
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Description

The compound "2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid" is a complex organic molecule with significant potential in various fields of scientific research. This compound integrates a dihydroisoquinoline core with an imidazolidinone moiety, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Starting materials might include 3,4-dihydroisoquinoline and suitable imidazolidinone derivatives. Key reactions often involve acylation and cyclization steps under controlled temperatures and pH conditions to achieve the desired product.

Industrial Production Methods

Industrial production may use similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. Solvent selection, catalysts, and purification techniques such as chromatography are crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially affecting its isoquinoline core.

  • Reduction: : Reduction reactions might target the imidazolidinone moiety.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, modifying its functional groups.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Various halides or organometallic reagents under appropriate solvents and temperature conditions.

Major Products Formed

The primary products depend on the nature of the reaction:

  • Oxidation: : Could lead to hydroxylated derivatives.

  • Reduction: : May yield fully reduced isoquinoline and imidazolidinone derivatives.

  • Substitution: : Diverse substituted isoquinoline or imidazolidinone products, depending on the substituents used.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in synthesizing more complex molecules, potentially serving as a precursor for pharmaceuticals.

Biology

In biological research, it may be studied for its potential interactions with enzymes or receptors, given its structural complexity.

Medicine

In medicinal chemistry, it might be explored for its therapeutic potential, possibly in targeting specific pathways or receptors involved in various diseases.

Industry

Industrial applications could include its use as a building block in the synthesis of specialized chemicals or materials with desired properties.

Mechanism of Action

The exact mechanism of action would depend on its biological or chemical context. Generally, the compound might interact with specific molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, or covalent interactions, thereby modulating biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives or imidazolidinone-containing molecules. What sets this compound apart is the specific combination and arrangement of these two moieties, possibly leading to unique reactivity or biological activity.

List of Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline derivatives

  • Imidazolidinone-based compounds

  • Other acylated isoquinolines

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Properties

IUPAC Name

2-[2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-11(7-10-13(20)17-15(23)16-10)18-6-5-8-3-1-2-4-9(8)12(18)14(21)22/h1-4,10,12H,5-7H2,(H,21,22)(H2,16,17,20,23)/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDOPVHTHOOZEQ-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)CC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C[C@H]3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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